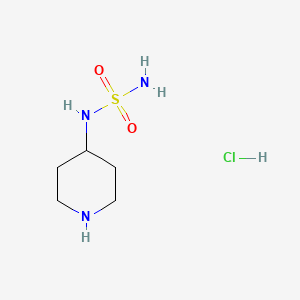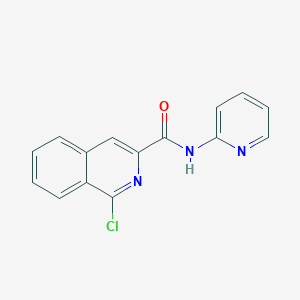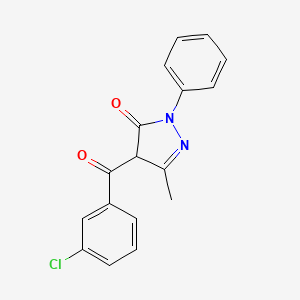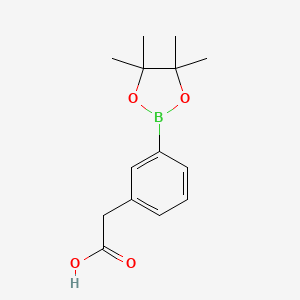
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
カタログ番号 B2603218
CAS番号:
797755-05-6
分子量: 262.11
InChIキー: FMTLOUAINYRWAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid” is a chemical compound. It is a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO2 . The structure includes a phenyl ring attached to an acetic acid group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.09 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .科学的研究の応用
-
Organic Transformations
- Compounds with boronic acid or boronate ester groups are often used in organic transformations . They have unique electronic properties that have received significant attention in several fields of chemistry .
- They are used in various reactions such as hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .
- The results of these reactions can lead to the formation of new organic compounds with potential applications in various fields .
-
Quantum Physics
- Some compounds are used in quantum physics to solve challenging computational problems .
- A new method called wavefunction matching is being used for this purpose .
- This approach has applications in fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
-
Heliophysics
- Artificial intelligence tools are being developed to advance Heliophysics Science research .
- These tools are used to analyze data from heliophysics and make predictions about solar activity .
- The results of these analyses can help scientists better understand the Sun and its effects on the Earth’s magnetosphere .
-
Organic Transformations
- Compounds with boronic acid or boronate ester groups are often used in organic transformations . They have unique electronic properties that have received significant attention in several fields of chemistry .
- They are used in various reactions such as hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .
- The results of these reactions can lead to the formation of new organic compounds with potential applications in various fields .
-
Quantum Physics
- Some compounds are used in quantum physics to solve challenging computational problems .
- A new method called wavefunction matching is being used for this purpose .
- This approach has applications in fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
-
Heliophysics
- Artificial intelligence tools are being developed to advance Heliophysics Science research .
- These tools are used to analyze data from heliophysics and make predictions about solar activity .
- The results of these analyses can help scientists better understand the Sun and its effects on the Earth’s magnetosphere .
特性
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOUAINYRWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid | |
CAS RN |
797755-05-6 |
Source


|
| Record name | 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Butylbicyclo[1.1.1]pentan-1-amine
2287312-09-6

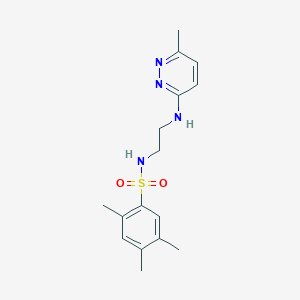
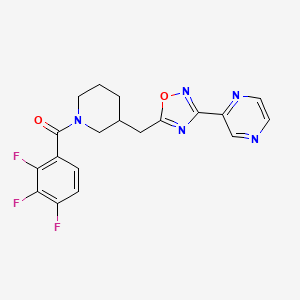
![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)
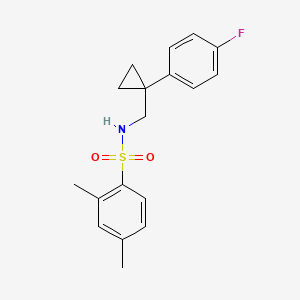
![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)
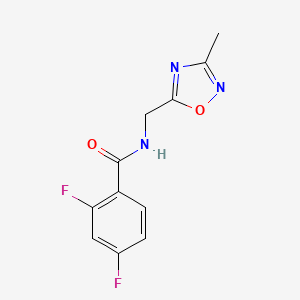
![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2603145.png)
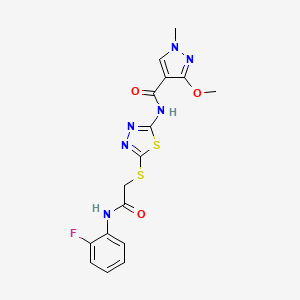
![ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2603149.png)
